molecular formula C11H4F4N4O4 B014315 N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate CAS No. 126695-58-7

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate

Cat. No.: B014315
CAS No.: 126695-58-7
M. Wt: 332.17 g/mol
InChI Key: HCTLWQSYGIBOFM-UHFFFAOYSA-N
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Description

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate is a chemical compound widely used in the field of chemical biology and materials science. It is known for its role as a photo-reactive crosslinking agent, which makes it valuable in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate typically involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is usually purified by recrystallization or chromatography .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate involves the activation of the azido group by ultraviolet or near-infrared light, leading to the formation of a reactive nitrene. This nitrene can insert into various bonds (C-H, N-H, O-H) in neighboring molecules, resulting in crosslinking . The molecular targets and pathways involved include proteins and other biomolecules that contain these bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate is unique due to its high reactivity under photochemical conditions and its ability to form stable crosslinks with a variety of biomolecules. This makes it particularly valuable in applications requiring precise and stable modifications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-azido-2,3,5,6-tetrafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F4N4O4/c12-6-5(7(13)9(15)10(8(6)14)17-18-16)11(22)23-19-3(20)1-2-4(19)21/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTLWQSYGIBOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376317
Record name 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126695-58-7
Record name 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate interact with C60 and what are the downstream effects?

A1: this compound interacts with C60 through a process that can be initiated both photochemically and thermally [, ]. This interaction leads to the covalent attachment of the perfluorophenyl azide moiety to the C60 cage, effectively functionalizing it. This functionalization is a crucial step for further modification and utilization of C60 in various applications.

Q2: What analytical methods were employed to confirm the successful functionalization of C60 by this compound?

A2: While the provided abstracts [, ] don't specify the exact analytical methods employed, techniques commonly used to characterize functionalized C60 include:

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